6-Amino-4-(4-bromophenyl)-3-tert-butyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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Overview
Description
6-Amino-4-(4-bromophenyl)-3-tert-butyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a heterocyclic compound that belongs to the class of dihydropyrano[2,3-c]pyrazoles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-4-(4-bromophenyl)-3-tert-butyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves a multicomponent reaction. One common method includes the reaction of aldehydes, malononitrile, and hydrazine hydrate in the presence of a catalyst. Various catalysts such as CoCeO2 nanoparticles , nano-eggshell/Ti(IV) , and choline chloride/thiourea have been used to facilitate this reaction. The reaction is usually carried out in an aqueous medium or under solvent-free conditions to promote green chemistry principles .
Industrial Production Methods
The high yields, short reaction times, and reusability of catalysts make these methods suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
6-Amino-4-(4-bromophenyl)-3-tert-butyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Halogen substitution reactions can occur in the presence of nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the compound .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial, anti-inflammatory, and anticancer activities.
Medicine: Potential therapeutic agent for various diseases due to its biological activities.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 6-Amino-4-(4-bromophenyl)-3-tert-butyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit kinase activity, which is crucial for its anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-4-(3-bromophenyl)-3-tert-butyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile .
- 6-Amino-4-(4-chlorophenyl)-3-tert-butyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile .
- 6-Amino-4-(2-chlorophenyl)-3-tert-butyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile .
Uniqueness
The uniqueness of 6-Amino-4-(4-bromophenyl)-3-tert-butyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the bromophenyl group enhances its antimicrobial and anticancer properties compared to other similar compounds .
Properties
CAS No. |
305862-96-8 |
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Molecular Formula |
C17H17BrN4O |
Molecular Weight |
373.2g/mol |
IUPAC Name |
6-amino-4-(4-bromophenyl)-3-tert-butyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C17H17BrN4O/c1-17(2,3)14-13-12(9-4-6-10(18)7-5-9)11(8-19)15(20)23-16(13)22-21-14/h4-7,12H,20H2,1-3H3,(H,21,22) |
InChI Key |
DUMBEZRCZZCZLR-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=C(C=C3)Br |
Canonical SMILES |
CC(C)(C)C1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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